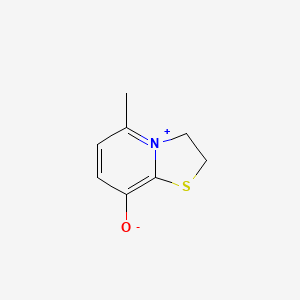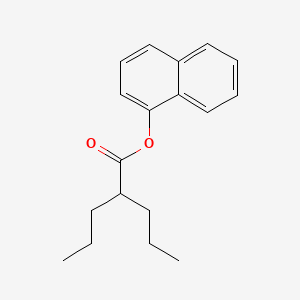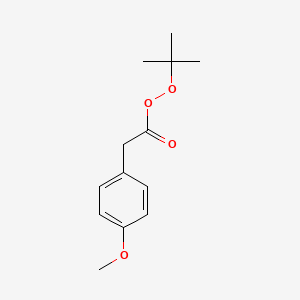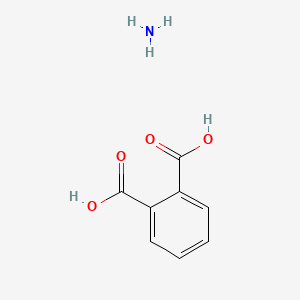![molecular formula C26H19NO2 B14700361 [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) CAS No. 20953-62-2](/img/structure/B14700361.png)
[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Azanediyldi(4,1-phenylene)]bis(phenylmethanone) is a chemical compound known for its unique structure and properties It consists of two phenylmethanone groups connected by an azanediyl bridge through a 4,1-phenylene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of 4,1-phenylenediamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction can be represented as follows:
4,1-Phenylenediamine+2Benzoyl chloride→[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)+2HCl
Industrial Production Methods: On an industrial scale, the production of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.
Substitution: It can participate in substitution reactions where the phenylmethanone groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
[Azanediyldi(4,1-phenylene)]bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it disrupts essential biological processes in target cells.
Comparación Con Compuestos Similares
[Azanediyldi(4,1-phenylene)]bis(phenylmethanol): Similar structure but with hydroxyl groups instead of ketone groups.
[Azanediyldi(4,1-phenylene)]bis(phenylamine): Contains amine groups instead of ketone groups.
Uniqueness: [Azanediyldi(4,1-phenylene)]bis(phenylmethanone) is unique due to its specific arrangement of phenylmethanone groups connected by an azanediyl bridge. This structure imparts distinct chemical and physical properties, making it valuable in various applications compared to its analogs.
Propiedades
Número CAS |
20953-62-2 |
|---|---|
Fórmula molecular |
C26H19NO2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[4-(4-benzoylanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H19NO2/c28-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26(29)20-9-5-2-6-10-20/h1-18,27H |
Clave InChI |
RHFZNEJZHOPNAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
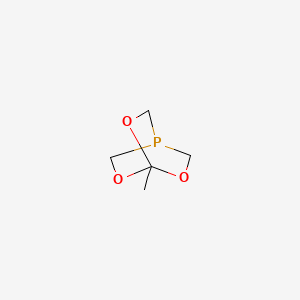
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)

![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
